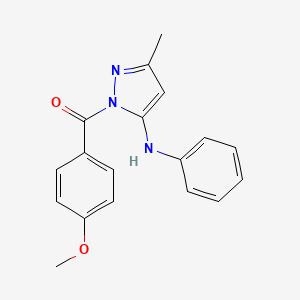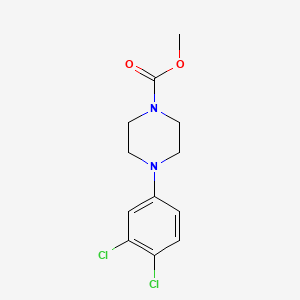
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BPCA is a member of the acrylamide family and has been used in a variety of applications ranging from drug development to material science.
Wirkmechanismus
BPCA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. For example, BPCA has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting the activity of these enzymes, BPCA can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BPCA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic AMP and cyclic GMP. By inhibiting the activity of these enzymes, BPCA can increase the levels of these cyclic nucleotides, which can have a variety of physiological effects such as vasodilation and smooth muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
BPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes can be easily measured using various biochemical assays. However, BPCA also has limitations. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, its effects on enzymes can be non-specific, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of BPCA. One area of research is the development of more specific inhibitors of enzymes that are involved in disease processes. Another area of research is the synthesis of polymers with unique properties using BPCA as a monomer. Additionally, the use of BPCA in combination with other drugs or therapies may enhance its therapeutic potential. Overall, BPCA has significant potential for use in a variety of scientific research applications and warrants further study.
Synthesemethoden
BPCA can be synthesized through a variety of methods. One of the most common methods is through the reaction of 3-bromobenzaldehyde, 2-methylphenylacetonitrile, and acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BPCA has been extensively studied for its potential use in drug development. It has been shown to have inhibitory effects on a variety of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in several disease processes. BPCA has also been used in material science as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-5-2-3-6-13(12)9-14(11-19)17(21)20-16-8-4-7-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCYYFXAHUKUIA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)

![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)



![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)